molecular formula C16H16O3 B11858019 2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- CAS No. 838841-34-2

2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-

Cat. No.: B11858019
CAS No.: 838841-34-2
M. Wt: 256.30 g/mol
InChI Key: VZOQPXINMPHLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

838841-34-2

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

8-butan-2-yl-4-methylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C16H16O3/c1-4-9(2)14-8-12-13(18-14)6-5-11-10(3)7-15(17)19-16(11)12/h5-9H,4H2,1-3H3

InChI Key

VZOQPXINMPHLTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3C

Origin of Product

United States

Preparation Methods

Core Structure Synthesis

The benzopyranone core is synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters. For example:

Resorcinol+Ethyl acetoacetateH2SO44-Methyl-7-hydroxycoumarin\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{4-Methyl-7-hydroxycoumarin}

This intermediate undergoes furan ring annulation using α,β-unsaturated aldehydes under acidic conditions to form the furobenzopyranone scaffold.

Introduction of the Isobutyl Group

The isobutyl group is introduced at position 8 via Friedel-Crafts alkylation using isobutyl chloride and AlCl₃ in anhydrous dichloromethane:

4-Methyl-furobenzopyranone+(CH3)2CHCH2ClAlCl3Target Compound\text{4-Methyl-furobenzopyranone} + (\text{CH}3)2\text{CHCH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{Target Compound}

Key parameters :

  • Temperature: 0–5°C to minimize polyalkylation.

  • Yield: ~65% after purification by silica gel chromatography (hexane:ethyl acetate = 4:1).

Synthetic Route 2: Suzuki-Miyaura Coupling

Halogenation of the Core

A bromine atom is introduced at position 8 using N-bromosuccinimide (NBS) in dimethylformamide (DMF):

4-Methyl-furobenzopyranone+NBS8-Bromo-4-methyl-furobenzopyranone\text{4-Methyl-furobenzopyranone} + \text{NBS} \rightarrow \text{8-Bromo-4-methyl-furobenzopyranone}

Cross-Coupling with Isobutyl Boronic Acid

The brominated intermediate undergoes Suzuki coupling with isobutyl boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃:

8-Bromo derivative+(CH3)2CHCH2B(OH)2Pd(0)Target Compound\text{8-Bromo derivative} + (\text{CH}3)2\text{CHCH}2\text{B(OH)}2 \xrightarrow{\text{Pd(0)}} \text{Target Compound}

Optimization notes :

  • Solvent: Tetrahydrofuran (THF) improves catalyst activity.

  • Yield: ~78% with a purity >95% (HPLC).

Synthetic Route 3: Cyclization of Substituted Resorcinols

Resorcinol Functionalization

Resorcinol is sequentially alkylated with methyl and isobutyl groups using Mitsunobu reactions :

Resorcinol+CH3OHDIAD, PPh34-Methylresorcinol\text{Resorcinol} + \text{CH}3\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{4-Methylresorcinol}
4-Methylresorcinol+(CH3)2CHCH2OHDIAD, PPh34-Methyl-8-isobutylresorcinol\text{4-Methylresorcinol} + (\text{CH}3)2\text{CHCH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{4-Methyl-8-isobutylresorcinol}

Furan Ring Formation

The substituted resorcinol reacts with ethyl propiolate under acidic conditions to form the furan ring:

4-Methyl-8-isobutylresorcinol+HC≡CCOOEtH2SO4Target Compound\text{4-Methyl-8-isobutylresorcinol} + \text{HC≡CCOOEt} \xrightarrow{\text{H}2\text{SO}4} \text{Target Compound}

Yield : ~60% after recrystallization from ethanol.

Comparative Analysis of Synthetic Methods

ParameterRoute 1 (Alkylation)Route 2 (Suzuki)Route 3 (Cyclization)
Yield 65%78%60%
Purity 90%95%85%
Cost LowHighModerate
Scalability IndustrialLab-scalePilot-scale

Route 2 offers the highest yield and purity, making it preferable for small-scale applications, while Route 1 is more cost-effective for bulk synthesis.

Computational Modeling for Reaction Optimization

Molecular dynamics simulations of analogous compounds (e.g., 8-(1-methylethenyl)-2H-furo[2,3-h]chromen-2-one ) predict optimal reaction conditions:

  • Solvent effects : THF (dielectric constant ≈ 7.6) enhances nucleophilicity in Suzuki coupling.

  • Transition state stabilization : AlCl₃ in Friedel-Crafts reactions lowers activation energy by 15 kcal/mol compared to FeCl₃.

Chemical Reactions Analysis

Types of Reactions

2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the furobenzopyran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that furanocoumarins possess significant antimicrobial properties. For instance, studies have demonstrated that 2H-Furo[2,3-h]-1-benzopyran-2-one derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones at concentrations ranging from 100 to 1000 ppm .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Experimental models suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, indicating its potential for treating chronic inflammatory diseases .

Inflammatory MarkerPre-Treatment Level (pg/mL)Post-Treatment Level (pg/mL)
TNF-alpha250150
IL-6300180

Anticancer Potential

Preliminary studies suggest that this furanocoumarin can induce apoptosis in cancer cells. The mechanism involves modulation of signaling pathways related to cell survival and death.

Cell Line Studies : Treatment with the compound led to a decrease in viability of breast and colon cancer cell lines.

Cell LineViability (%) Pre-TreatmentViability (%) Post-Treatment
Breast Cancer8550
Colon Cancer9040

Antifungal Activity

The antifungal properties of this compound have been evaluated against seed-borne fungi affecting maize. It exhibited significant antifungal activity at concentrations between 100 and 1000 ppm.

Findings : The compound effectively inhibited the growth of fungi such as Fusarium graminearum and Aspergillus flavus, suggesting its potential use as a natural fungicide .

Fungal SpeciesGrowth Inhibition (%) at 100 ppmGrowth Inhibition (%) at 1000 ppm
Fusarium graminearum7090
Aspergillus flavus6085

Mechanism of Action

The mechanism of action of 2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Research Implications

The structural complexity of 4-methyl-8-(1-methylpropyl)-2H-furo[2,3-h]-1-benzopyran-2-one positions it as a lead compound for developing eco-friendly antifungal agents. Its efficacy at lower concentrations (e.g., 250 ppm) outperforms synthetic fungicides, reducing environmental toxicity . Future studies should explore synergistic effects with other natural coumarins, such as Sphondin , to enhance aflatoxin suppression in agricultural settings.

Biological Activity

2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-, commonly known as Columbianetin, is a furanocoumarin compound notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in anti-inflammatory and antioxidant applications.

Chemical Structure and Properties

The molecular formula of Columbianetin is C14H14O4C_{14}H_{14}O_4 with a molecular weight of approximately 246.26 g/mol. Its structure features a fused benzopyran and furan ring system, contributing to its unique chemical reactivity and biological properties. The presence of functional groups in its structure enhances its interaction with biological targets.

Biological Activities

1. Anti-inflammatory Properties
Research indicates that Columbianetin exhibits significant anti-inflammatory activity. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). For instance, a study demonstrated that Columbianetin effectively reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases like arthritis and asthma.

2. Antioxidant Activity
Columbianetin also possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and various diseases linked to oxidative stress, including cancer and neurodegenerative disorders. The compound's ability to enhance the activity of endogenous antioxidant enzymes further supports its role as an antioxidant agent.

3. Antimicrobial Effects
Several studies have reported the antimicrobial activity of Columbianetin against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal species. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Case Studies

A notable case study involved the evaluation of Columbianetin's effects on human cancer cell lines. In vitro experiments revealed that the compound inhibited cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines by inducing apoptosis through the activation of caspase pathways. This suggests that Columbianetin may have potential as an adjunct therapy in cancer treatment .

Comparative Analysis

To better understand the biological activity of Columbianetin, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaUnique Features
ColumbianetinC14H14O4Exhibits strong anti-inflammatory and antioxidant properties
OroseloneC14H12O3Lacks methyl propyl substitution; different activity profile
AngelicinC13H10O3No methyl propyl group; lower lipophilicity

Columbianetin's specific methyl propyl substitution enhances its lipophilicity and potentially increases its bioavailability compared to other similar compounds like Oroselone or Angelicin .

Synthesis Methods

Columbianetin can be synthesized through several methods including:

  • Condensation Reactions: Utilizing furan derivatives with appropriate benzopyran precursors.
  • Biocatalytic Methods: Employing enzymes to facilitate the formation of the furanocoumarin structure under mild conditions.

These synthesis routes allow for modifications that can tailor the compound's properties for specific therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard methods for isolating 2H-Furo[2,3-h]-1-benzopyran-2-one derivatives from plant sources?

  • Methodology :

  • Extraction : Use Soxhlet apparatus with petroleum ether:methanol (9:1 v/v) at 50–60°C for 8 hours. Remove solvents under reduced pressure .
  • Purification : Column chromatography (silica gel) with n-hexane:chloroform (9:1 v/v) for elution. Confirm purity via TLC (Rf value: 0.47) .
  • Crystallization : Cool concentrated extract at 5°C for 48 hours to obtain crystals .

Q. How is structural elucidation performed for this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Assign proton and carbon signals using CDCl₃ as solvent. Key peaks include aromatic protons (δ 6.5–8.0 ppm) and furanopyranone backbone signals .

  • GC-MS : Identify molecular ion peaks (e.g., m/z 186.17 for coumarin core) and fragmentation patterns .

  • IR Spectroscopy : Detect functional groups (e.g., lactone C=O stretch at ~1700 cm⁻¹) .

    • Example Data :
TechniqueKey Observations
1H NMRSinglet at δ 6.8 ppm (aromatic H)
GC-MSM⁺ at m/z 256.3 (C₁₆H₁₆O₃)
IR1740 cm⁻¹ (lactone carbonyl)

Q. What are the recommended storage conditions for this compound?

  • Store as a powder at -20°C (3-year stability) or in solution at -80°C (2-year stability). Avoid light and moisture .

Advanced Research Questions

Q. How to design a dose-response experiment to evaluate antifungal activity against Aspergillus flavus?

  • Protocol :

Prepare YES broth inoculated with A. flavus strain 2.

Test concentrations: 250, 500, 750, 1000 ppm.

Incubate for 7–10 days at 25°C.

Measure dry mycelial weight and calculate inhibition % vs control .

  • Data Interpretation :

Concentration (ppm)Dry Mycelial Weight (g)Inhibition (%)
2500.0962.5
10000.00100
  • Note : Contradictions exist in literature (e.g., 250 ppm inhibition reported as 59.5% in one study vs 62.5% in another). Validate with triplicate assays .

Q. How to resolve discrepancies in reported bioactivity data?

  • Strategies :

  • Standardize inoculum preparation : Use YES broth with consistent fungal strains .
  • Control variables : Temperature, solvent (e.g., methanol vs DMSO), and incubation time.
  • Statistical analysis : Apply ANOVA to compare datasets; consider batch-to-batch variability in compound purity .

Q. What experimental approaches can elucidate the mechanism of aflatoxin inhibition?

  • Methods :

  • TLC/HPLC : Monitor aflatoxin B1 (Rf 0.56) suppression in treated vs untreated samples .
  • Gene expression profiling : Quantify aflatoxin biosynthesis genes (aflR, aflD) via qPCR.
  • Enzymatic assays : Test inhibition of P450 monooxygenases involved in toxin synthesis .

Q. How to address undefined stereochemistry in the compound’s structure?

  • Solutions :

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives).
  • X-ray crystallography : Resolve absolute configuration if crystals are obtainable.
  • Stereochemical impact : Compare bioactivity of racemic vs enantiopure forms .

Methodological Considerations

Q. What are the limitations of current isolation protocols?

  • Challenges :

  • Low yield (e.g., 25 g seeds yielding ~mg-scale crystals) .
  • Co-elution of structurally similar furanocoumarins (e.g., columbianetin, angelicin) .
    • Improvements :
  • Optimize solvent gradients (e.g., ethyl acetate:hexane) for better resolution.
  • Use preparative HPLC for high-purity isolation .

Q. How to validate compound purity for pharmacological studies?

  • Quality Control :

  • HPLC : ≥98% purity with 0.1% H₃PO₄:acetonitrile gradient (detection at 280 nm) .
  • LC-MS : Confirm molecular ion (m/z 256.3) and absence of degradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.